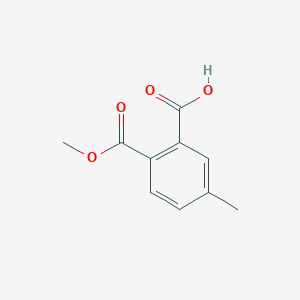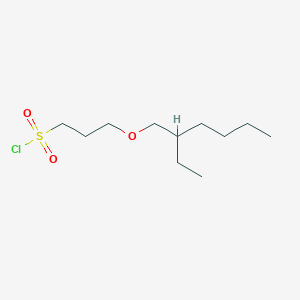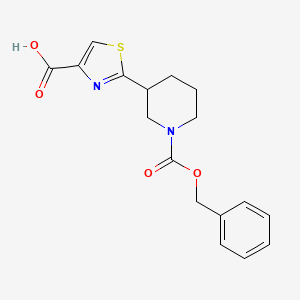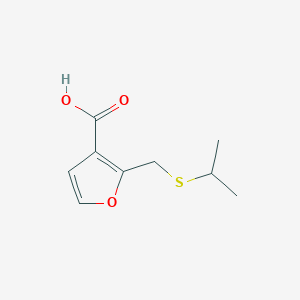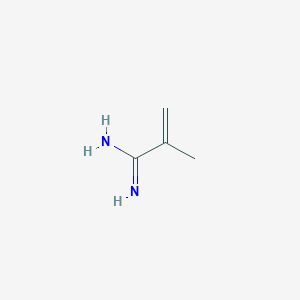
Methacrylamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methacrylamidine is a chemical compound with the molecular formula C4H7NO. It is a derivative of methacrylamide, which is known for its applications in various fields such as polymer chemistry and biomedical engineering. This compound is characterized by its ability to undergo polymerization and form hydrogels, making it a valuable compound in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methacrylamidine can be synthesized through several methods. One common approach involves the reaction of methacrylic acid with ammonia or amines under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where methacrylic acid is reacted with ammonia. The process involves careful control of temperature, pressure, and reaction time to optimize yield and purity. The resulting product is then purified through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Methacrylamidine undergoes various chemical reactions, including:
Polymerization: this compound can polymerize to form hydrogels, which are used in biomedical applications.
Substitution Reactions: It can undergo substitution reactions with other chemical groups, leading to the formation of different derivatives.
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, resulting in the formation of different oxidation states.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Substitution: Reagents like halogens or alkyl groups can be used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Hydrogels: Formed through polymerization, used in biomedical applications.
Derivatives: Various substituted this compound compounds with different functional groups.
Applications De Recherche Scientifique
Methacrylamidine has a wide range of applications in scientific research, including:
Polymer Chemistry: Used in the synthesis of hydrogels and other polymeric materials.
Biomedical Engineering: Employed in the development of drug delivery systems, tissue engineering scaffolds, and wound dressings.
Industrial Applications: Used in the production of coatings, adhesives, and sealants.
Biological Research: Investigated for its potential in cell culture and regenerative medicine.
Mécanisme D'action
Methacrylamidine exerts its effects through its ability to polymerize and form cross-linked networks. The molecular targets and pathways involved include:
Polymerization: The double bonds in this compound react with initiators to form long polymer chains.
Cross-Linking: The polymer chains can cross-link, forming a three-dimensional network that provides structural integrity and functionality.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methacrylamide: A closely related compound with similar properties but different applications.
Acrylamide: Another related compound used in polymer chemistry and biomedical applications.
Methacrylic Acid: The parent compound used in the synthesis of methacrylamidine.
Uniqueness
This compound is unique due to its ability to form hydrogels with specific properties, making it valuable in biomedical engineering and industrial applications. Its versatility in undergoing various chemical reactions also sets it apart from similar compounds.
Propriétés
Formule moléculaire |
C4H8N2 |
|---|---|
Poids moléculaire |
84.12 g/mol |
Nom IUPAC |
2-methylprop-2-enimidamide |
InChI |
InChI=1S/C4H8N2/c1-3(2)4(5)6/h1H2,2H3,(H3,5,6) |
Clé InChI |
QLXFRADPRCEYFT-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


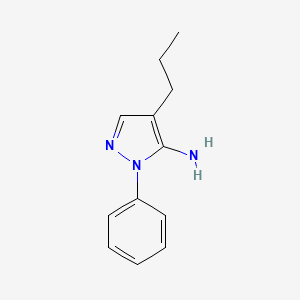

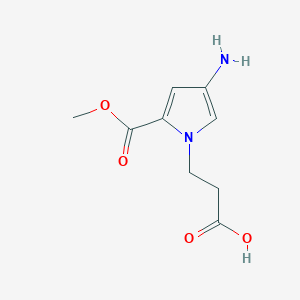


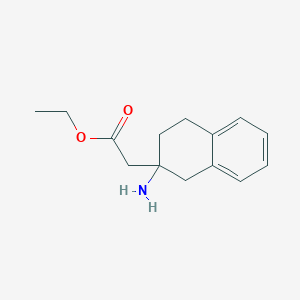

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-4-carboxylic acid](/img/structure/B13624671.png)

